molecular formula C24H28N2O B329484 N-(heptan-2-yl)-2-(3-methylphenyl)quinoline-4-carboxamide

N-(heptan-2-yl)-2-(3-methylphenyl)quinoline-4-carboxamide

Cat. No.: B329484
M. Wt: 360.5 g/mol
InChI Key: MMCMZEGBVBPOIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(heptan-2-yl)-2-(3-methylphenyl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(heptan-2-yl)-2-(3-methylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and appropriate alkylating agents. The reaction conditions may vary, but common methods involve:

    Alkylation: Using alkyl halides in the presence of a base to introduce the 1-methylhexyl group.

    Amidation: Reacting the quinoline derivative with an amine to form the carboxamide group.

    Substitution: Introducing the 3-methylphenyl group through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-(heptan-2-yl)-2-(3-methylphenyl)quinoline-4-carboxamide can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of halogenated quinoline derivatives.

Scientific Research Applications

N-(heptan-2-yl)-2-(3-methylphenyl)quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(heptan-2-yl)-2-(3-methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and biological system.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methylhexyl)-2-phenyl-4-quinolinecarboxamide
  • N-(1-methylhexyl)-2-(4-methylphenyl)-4-quinolinecarboxamide
  • N-(1-methylhexyl)-2-(3-chlorophenyl)-4-quinolinecarboxamide

Uniqueness

N-(heptan-2-yl)-2-(3-methylphenyl)quinoline-4-carboxamide stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3-methylphenyl group may enhance its interaction with certain biological targets, making it a compound of interest in medicinal chemistry.

Properties

Molecular Formula

C24H28N2O

Molecular Weight

360.5 g/mol

IUPAC Name

N-heptan-2-yl-2-(3-methylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H28N2O/c1-4-5-6-11-18(3)25-24(27)21-16-23(19-12-9-10-17(2)15-19)26-22-14-8-7-13-20(21)22/h7-10,12-16,18H,4-6,11H2,1-3H3,(H,25,27)

InChI Key

MMCMZEGBVBPOIC-UHFFFAOYSA-N

SMILES

CCCCCC(C)NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=CC=C3)C

Canonical SMILES

CCCCCC(C)NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC(=C3)C

Origin of Product

United States

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